molecular formula C27H37N3O7S2 B11931408 [1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid

[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid

Cat. No.: B11931408
M. Wt: 579.7 g/mol
InChI Key: XOEIHKAPFXUACW-UHFFFAOYSA-N
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Description

[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid: is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a thiophene ring, a piperidine moiety, and a diethylamino acetate group. It is often studied for its potential as a pharmaceutical agent due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the cyano and dimethoxyphenyl groups. The piperidine moiety is then attached, and finally, the diethylamino acetate group is added. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the piperidine moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine: The compound shows promise as a pharmaceutical agent. It is being explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    2-(2-Fluorophenyl)-2-methylamino-cyclohexanone:

    Ketamine: A well-known anesthetic, ketamine has a similar core structure but lacks the cyano and dimethoxyphenyl groups.

Uniqueness: The presence of the cyano and dimethoxyphenyl groups in [1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid imparts unique chemical properties, such as increased reactivity and potential bioactivity. These features distinguish it from other similar compounds and make it a subject of interest in various research fields.

Properties

Molecular Formula

C27H37N3O7S2

Molecular Weight

579.7 g/mol

IUPAC Name

[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid

InChI

InChI=1S/C26H33N3O4S.CH4O3S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4;1-5(2,3)4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3;1H3,(H,2,3,4)

InChI Key

XOEIHKAPFXUACW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O

Origin of Product

United States

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